molecular formula C18H18N2O B5728908 N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide

Cat. No. B5728908
M. Wt: 278.3 g/mol
InChI Key: BTYDAUZBKGGTCG-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide, also known as Compound X, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of neurological disorders. In cancer research, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have cytotoxic effects on a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent. In drug discovery, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been used as a starting point for the development of new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X is not fully understood, but it is believed to act on ion channels and receptors in cells. Specifically, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, analgesia, and anxiolytic effects. In vitro studies have shown that N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In animal studies, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have analgesic effects, reducing pain in models of neuropathic and inflammatory pain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and purity. Additionally, its mechanism of action is well-understood, which allows for more targeted experiments. However, one limitation of using N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X. One area of interest is the development of new compounds based on the structure of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, with potential therapeutic applications. Another area of interest is the further exploration of the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, particularly its interactions with ion channels and receptors. Finally, there is potential for the use of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X in the development of new painkillers and anxiolytics, based on its demonstrated effects in animal models.
Conclusion
In conclusion, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide, or N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, is a synthetic compound that has been studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there is potential for the development of new compounds and therapeutic applications based on its properties. Further research is needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X and its potential applications in a variety of scientific research areas.

Synthesis Methods

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by reaction with 4-bromobenzyl chloride and then reduction with lithium aluminum hydride. This method has been shown to yield high purity N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X with good yields.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-3-4-16(11-14(13)2)12-18(21)20-17-7-5-15(6-8-17)9-10-19/h3-8,11H,9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYDAUZBKGGTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide

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